2-Bromooctanoyl bromide

Description

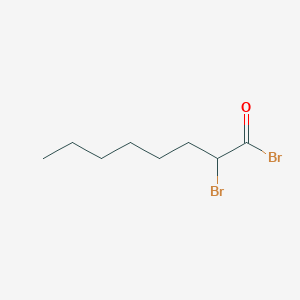

Structure

3D Structure

Properties

IUPAC Name |

2-bromooctanoyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14Br2O/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJYOKHMHBRARP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626560 | |

| Record name | 2-Bromooctanoyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106265-08-1 | |

| Record name | 2-Bromooctanoyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106265-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromooctanoyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromooctanoyl bromide chemical properties

An In-Depth Technical Guide to 2-Bromooctanoyl Bromide: Properties, Reactivity, and Synthetic Utility

Introduction

2-Bromooctanoyl bromide is a bifunctional organic compound featuring both an acyl bromide and an alkyl bromide moiety. Specifically, the bromine atom at the alpha-position to the carbonyl group classifies it as an α-bromo acyl bromide. This unique structural arrangement imparts a high degree of reactivity, making it a versatile and valuable intermediate in advanced organic synthesis. Its utility is most pronounced in the construction of complex molecular architectures where the controlled introduction of a C8 carbon chain with reactive handles at both the C1 and C2 positions is desired. This guide, intended for researchers and professionals in chemical synthesis and drug development, provides a comprehensive overview of the core chemical properties, reactivity, synthesis, and practical applications of 2-bromooctanoyl bromide, grounded in established chemical principles.

Physicochemical and Structural Properties

The identity and physical characteristics of a chemical reagent are fundamental to its application in the laboratory. 2-Bromooctanoyl bromide is typically encountered as a colorless to light yellow liquid with a sharp, pungent odor characteristic of acyl halides.[1] Its high reactivity, particularly its sensitivity to moisture, necessitates careful handling and storage under anhydrous conditions to prevent hydrolysis.[2]

Below is a summary of its key physicochemical properties compiled from various chemical data sources.

Table 1: Physicochemical Properties of 2-Bromooctanoyl Bromide

| Property | Value | Source(s) |

| IUPAC Name | 2-bromooctanoyl bromide | [3] |

| CAS Number | 106265-08-1 | [3] |

| Molecular Formula | C₈H₁₄Br₂O | [3] |

| Molecular Weight | 286.00 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | ~1.55 - 1.7 g/cm³ | [1][4] |

| Boiling Point | ~190-195 °C | [1] |

| Melting Point | ~-10 °C | [1] |

| Canonical SMILES | CCCCCCC(C(=O)Br)Br | [3] |

Molecular Structure

The structure of 2-Bromooctanoyl bromide is defined by an eight-carbon acyl chain with two bromine substituents. One bromine atom is part of the acyl bromide functional group, while the second is located at the adjacent (alpha) carbon.

Caption: Dual reactivity pathways of 2-Bromooctanoyl bromide.

Synthesis and Experimental Protocols

The Hell-Volhard-Zelinsky (HVZ) Reaction

The benchmark method for synthesizing α-bromo acyl bromides like 2-bromooctanoyl bromide is the Hell-Volhard-Zelinsky (HVZ) reaction. [5][6]This reaction facilitates the α-bromination of a carboxylic acid that possesses at least one α-hydrogen. Carboxylic acids themselves do not enolize sufficiently for direct bromination. [7]The HVZ reaction circumvents this by first converting the carboxylic acid into a more reactive acyl bromide intermediate using a phosphorus halide catalyst, such as phosphorus tribromide (PBr₃). [8][9] The mechanism proceeds in three key stages:

-

Acyl Bromide Formation: Octanoic acid reacts with PBr₃ to form octanoyl bromide. [10]2. Enolization: The octanoyl bromide, which enolizes more readily than the parent carboxylic acid, tautomerizes to its enol form. [6][11]3. α-Bromination: The electron-rich enol intermediate attacks molecular bromine (Br₂) to yield the final 2-bromooctanoyl bromide product. [10][11]

Caption: Simplified workflow of the Hell-Volhard-Zelinsky reaction.

Experimental Protocol: Synthesis of 2-Bromooctanoyl Bromide

This protocol is a representative procedure based on the principles of the Hell-Volhard-Zelinsky reaction. [12][13] Materials:

-

Octanoic acid

-

Red phosphorus (or catalytic PBr₃)

-

Liquid Bromine (Br₂)

-

Round-bottom flask equipped with a reflux condenser and a dropping funnel

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Setup: In a well-ventilated fume hood, charge a dry round-bottom flask with octanoic acid and a catalytic amount of red phosphorus.

-

Initial Reaction: Gently warm the mixture.

-

Bromine Addition: Add bromine dropwise from the dropping funnel. The reaction is exothermic; control the addition rate to maintain a steady reflux.

-

Reaction Completion: After the addition is complete, continue to heat the mixture under reflux for several hours until the evolution of HBr gas ceases.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure 2-bromooctanoyl bromide.

Causality and Trustworthiness: The use of PBr₃ (often generated in situ from red phosphorus and bromine) is critical because the acyl bromide intermediate is the species that readily enolizes, which is the mechanistic linchpin for the α-bromination step. [9]The final distillation is a self-validating purification step, as the desired product has a distinct boiling point, separating it from unreacted starting material or byproducts.

Spectroscopic Characterization

While actual spectra should be run for confirmation, the structure of 2-bromooctanoyl bromide allows for the prediction of key spectroscopic features.

-

¹H NMR: The proton on the α-carbon (C2) would appear as a characteristic multiplet significantly downfield (estimated ~4.0-4.5 ppm) due to the deshielding effects of both the adjacent bromine atom and the carbonyl group. Protons on the alkyl chain would appear further upfield.

-

¹³C NMR: The carbonyl carbon would exhibit a resonance in the typical acyl halide region (~160-170 ppm). The α-carbon, bonded to bromine, would also be significantly downfield compared to a standard alkyl carbon.

-

Infrared (IR) Spectroscopy: A very strong, sharp absorption peak would be observed in the region of 1750-1815 cm⁻¹, which is characteristic of the C=O (carbonyl) stretch of an acyl bromide. The C-Br stretching vibrations would appear in the fingerprint region, typically between 500-750 cm⁻¹. [14]

Applications in Research and Drug Development

2-Bromooctanoyl bromide serves as a powerful building block for introducing lipophilic carbon chains with tailored functionality.

-

Pharmaceutical Intermediates: It is a precursor for synthesizing various active pharmaceutical ingredients (APIs). The dual reactivity allows for the attachment of the octanoyl backbone to a core structure via the acyl bromide, while the α-bromo position remains available for subsequent modification to modulate biological activity. []* Strategic Bromination in Drug Design: The introduction of bromine into a drug candidate is a recognized strategy in medicinal chemistry. Bromine can increase potency, improve metabolic stability, or alter pharmacokinetic profiles. [16][17][18]As a brominated building block, 2-bromooctanoyl bromide offers a direct route to incorporate these benefits.

-

Agrochemicals and Dyes: The compound is also used in the synthesis of pesticides and dyes, where its reactivity allows for the covalent attachment to other molecular frameworks. [1]

Safety, Handling, and Storage

Due to its high reactivity and hazardous nature, strict safety protocols must be followed when handling 2-bromooctanoyl bromide.

-

Hazards: The compound is corrosive and causes severe skin burns and eye damage. [1][19][20]Its vapors are irritating to the respiratory system. [21]It reacts violently with water.

-

Handling: Always handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [19][21]* Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture. [20][22]The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as water, alcohols, and bases. [2]

References

-

ChemBK. (2024). octanoyl bromide, 2-bromo-. [Link]

-

PubChem. (n.d.). 2-Bromooctanoyl bromide. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 2-Bromopentanoyl bromide. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. [Link]

-

Chemistry LibreTexts. (2021). 10.4: Alpha Bromination of Carboxylic Acids. [Link]

-

LookChem. (n.d.). 2-bromooctanoyl bromide. [Link]

-

PubChem. (n.d.). 2-Bromobutanoyl bromide. National Center for Biotechnology Information. [Link]

-

Wikipedia. (n.d.). Hell–Volhard–Zelinsky halogenation. [Link]

-

Master Organic Chemistry. (2025). The Hell–Volhard–Zelinsky Reaction. [Link]

-

NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Hell-Volhard-Zelinsky Reaction. [Link]

-

Chemistry LibreTexts. (2023). Hell-Volhard-Zelinsky reaction. [Link]

-

OpenStax. (2023). 22.4 Alpha Bromination of Carboxylic Acids. Organic Chemistry. [Link]

-

Khan Academy. (n.d.). Alpha-substitution of carboxylic acids. [Link]

- Google Patents. (2004).

-

PrepChem.com. (n.d.). Preparation of 2-bromopropionyl bromide. [Link]

-

Journal of Medical Science. (2024). Introducing bromine to the molecular structure as a strategy for drug design. [Link]

-

Journal of Medical Science. (2024). Introducing bromine to the molecular structure as a strategy for drug design. [Link]

-

Doc Brown's Chemistry. (2025). Infrared spectrum of 2-bromo-2-methylpropane. [Link]

-

Semantic Scholar. (2024). Introducing bromine in the molecular structure as a good strategy to the drug design. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. CAS 26074-52-2: 2-Bromobutanoyl bromide | CymitQuimica [cymitquimica.com]

- 3. 2-Bromooctanoyl bromide | C8H14Br2O | CID 22568492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. 22.4 Alpha Bromination of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]

- 12. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 13. prepchem.com [prepchem.com]

- 14. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 17. jms.ump.edu.pl [jms.ump.edu.pl]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. fishersci.com [fishersci.com]

- 20. tcichemicals.com [tcichemicals.com]

- 21. echemi.com [echemi.com]

- 22. assets.thermofisher.cn [assets.thermofisher.cn]

An In-Depth Technical Guide to the Synthesis and Purification of 2-Bromooctanoyl Bromide

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of 2-bromooctanoyl bromide, a valuable intermediate in organic synthesis, particularly for the pharmaceutical and agrochemical industries. The document details the prevalent synthetic methodology, the Hell-Volhard-Zelinsky reaction, delving into its mechanistic underpinnings. Furthermore, it presents a thorough discussion on purification techniques, methods for analytical characterization, and critical safety protocols. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and field-proven understanding of this chemical process.

Introduction: The Significance of α-Bromo Acyl Bromides

2-Bromooctanoyl bromide belongs to the class of α-bromo acyl bromides, which are highly reactive and versatile building blocks in organic chemistry. The presence of two electrophilic centers—the carbonyl carbon and the α-carbon bearing the bromine atom—makes them susceptible to a wide array of nucleophilic attacks. This dual reactivity allows for the synthesis of a diverse range of compounds, including α-amino acids, α-hydroxy acids, and various esters and amides, which are pivotal structural motifs in many pharmaceutical agents and bioactive molecules.[1][2] The octanoyl backbone provides lipophilicity, a crucial property for modulating the pharmacokinetic profiles of drug candidates.

Synthesis via the Hell-Volhard-Zelinsky Reaction

The most common and effective method for the synthesis of 2-bromooctanoyl bromide is the Hell-Volhard-Zelinsky (HVZ) reaction.[3][4] This reaction facilitates the α-bromination of carboxylic acids.

Mechanistic Insights

The HVZ reaction is a multi-step process that begins with the conversion of the carboxylic acid to an acyl bromide.[5][6][7] This initial step is crucial as the acyl bromide, unlike the carboxylic acid, can readily tautomerize to its enol form.[8] The enol then acts as a nucleophile, attacking molecular bromine to yield the α-bromo acyl bromide.[4][9]

The key steps are as follows:

-

Acyl Bromide Formation: A catalytic amount of phosphorus tribromide (PBr₃), often generated in situ from red phosphorus and bromine, reacts with octanoic acid to form octanoyl bromide.[3][5][6]

-

Enolization: The octanoyl bromide undergoes tautomerization to form its enol isomer. This step is catalyzed by the HBr generated in the first step.[1][4]

-

α-Bromination: The electron-rich enol attacks a molecule of bromine (Br₂), leading to the formation of 2-bromooctanoyl bromide and another molecule of HBr.[5][9]

If water is introduced at the end of the reaction, the 2-bromooctanoyl bromide will be hydrolyzed to 2-bromooctanoic acid.[5][9] However, for the synthesis of the target compound, the reaction is worked up under anhydrous conditions.

Caption: Workflow of the Hell-Volhard-Zelinsky reaction for 2-bromooctanoyl bromide synthesis.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Octanoic acid

-

Red phosphorus

-

Bromine

-

Anhydrous solvent (e.g., carbon tetrachloride or dichloromethane)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place octanoic acid and a catalytic amount of red phosphorus.[10]

-

Cool the flask in a water bath and slowly add bromine from the dropping funnel. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.[10]

-

After the addition of bromine is complete, heat the reaction mixture in a boiling water bath for one hour to ensure the reaction goes to completion.[10]

-

Replace the reflux condenser with a distillation apparatus and carefully distill off any excess bromine.[10]

-

The remaining crude product, 2-bromooctanoyl bromide, is then purified by fractional distillation under reduced pressure.[10]

Purification Techniques

Purification of the crude 2-bromooctanoyl bromide is critical to remove unreacted starting materials, byproducts, and any residual bromine. The primary method for purification is fractional distillation under reduced pressure.

| Purification Method | Principle | Advantages | Disadvantages |

| Fractional Distillation | Separation based on differences in boiling points. | Effective for separating liquids with close boiling points. | Requires specialized glassware and careful control of temperature and pressure. |

| Washing | Removal of water-soluble impurities. | Simple and effective for removing acidic byproducts like HBr. | May lead to hydrolysis of the product if not performed carefully with anhydrous solutions. |

| Chromatography | Separation based on differential partitioning between a stationary and mobile phase. | Can achieve very high purity. | Can be time-consuming and requires significant amounts of solvent. |

For most applications, fractional distillation under reduced pressure is sufficient to obtain high-purity 2-bromooctanoyl bromide. The boiling point of 2-bromooctanoyl bromide is approximately 190-195°C at atmospheric pressure, but distillation under vacuum is recommended to prevent thermal decomposition.[11]

Caption: General workflow for the purification of 2-bromooctanoyl bromide.

Analytical Characterization

The identity and purity of the synthesized 2-bromooctanoyl bromide should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the protons on the octanoyl chain. The proton at the α-position (adjacent to the carbonyl group) will be shifted downfield due to the electron-withdrawing effects of the bromine and carbonyl group.

-

¹³C NMR: Will show a distinct signal for the carbonyl carbon and the α-carbon bonded to the bromine. A ¹³C NMR spectrum for the similar compound 2-bromohexanoyl bromide is available for comparison.[12]

-

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1750-1815 cm⁻¹ is indicative of the C=O stretch of the acyl bromide.

-

Mass Spectrometry (MS): Will provide the molecular weight of the compound and fragmentation patterns that can help confirm its structure. The mass spectrum will show a characteristic isotopic pattern for a compound containing two bromine atoms.

Safety and Handling

2-Bromooctanoyl bromide is a corrosive and moisture-sensitive compound that requires careful handling.[11][13]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[11][14]

-

Ventilation: All manipulations should be carried out in a well-ventilated chemical fume hood.[15][16]

-

Moisture Sensitivity: The compound reacts with water, so it should be handled under anhydrous conditions.[13] Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[17]

-

First Aid:

Conclusion

The synthesis of 2-bromooctanoyl bromide via the Hell-Volhard-Zelinsky reaction is a well-established and reliable method. Careful control of reaction conditions and rigorous purification, primarily through fractional distillation under reduced pressure, are essential for obtaining a high-purity product. Proper analytical characterization and adherence to strict safety protocols are paramount when working with this versatile and reactive chemical intermediate.

References

-

Fiveable. (n.d.). Alpha Bromination of Carboxylic Acids | Organic Chemistry Class Notes. [Link]

-

ChemBK. (2024, April 9). octanoyl bromide, 2-bromo-. [Link]

-

Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction. [Link]

-

JoVE. (2023, April 30). Video: α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction. [Link]

-

Chemistry LibreTexts. (2021, December 27). 10.4: Alpha Bromination of Carboxylic Acids. [Link]

-

LookChem. (n.d.). 2-bromooctanoyl bromide. [Link]

-

Wikipedia. (n.d.). Hell–Volhard–Zelinsky halogenation. [Link]

-

PrepChem.com. (n.d.). Preparation of 2-bromo-3-methylbutanoyl bromide. [Link]

-

Chemistry LibreTexts. (2023, January 22). Hell-Volhard-Zelinsky reaction. [Link]

-

NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction. [Link]

-

Georganics. (n.d.). Thionyl bromide. [Link]

- Google Patents. (n.d.).

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Thionyl bromide. [Link]

-

SpectraBase. (n.d.). 2-Bromohexanoyl bromide - Optional[13C NMR] - Spectrum. [Link]

-

Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. [Link]

-

Organic Syntheses Procedure. (n.d.). alkyl and alkylene bromides. [Link]

-

PubChem. (n.d.). 2-Bromooctanoyl bromide | C8H14Br2O | CID 22568492. [Link]

- Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.

-

Science made alive: Chemistry/Experiments. (n.d.). Making bromine by distillation. [Link]

-

Indian Academy of Sciences. (2022, December 8). Metal-free C(sp3)-H Bromination: Synthesis of Phenacyl bromide and Benzyl bromide derivatives. [Link]

- Google Patents. (n.d.).

-

(Br) Bromine NMR. (n.d.). [Link]

-

Chemistry Stack Exchange. (2021, November 11). Identifying an alkyl bromide from NMR information. [Link]

-

doc brown's advanced organic chemistry revision notes. (n.d.). 1H proton nmr spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl bromide 1-H nmr explaining spin-spin coupling for line splitting. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Bromination reactions with phosphorus bromides (bromine & phosphorus): Phosphorus bromides (2): Discussion series on bromination/iodination reactions 40 – Chemia [chemia.manac-inc.co.jp]

- 4. Video: α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction [jove.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 7. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. fiveable.me [fiveable.me]

- 10. prepchem.com [prepchem.com]

- 11. chembk.com [chembk.com]

- 12. spectrabase.com [spectrabase.com]

- 13. CAS 26074-52-2: 2-Bromobutanoyl bromide | CymitQuimica [cymitquimica.com]

- 14. echemi.com [echemi.com]

- 15. fishersci.com [fishersci.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 2-Bromooctanoyl Bromide for Advanced Chemical Synthesis

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and advanced organic synthesis. It provides a detailed exploration of 2-Bromooctanoyl bromide, covering its core identifiers, physicochemical properties, synthesis, reactivity, and critical safety protocols. The information herein is synthesized from authoritative sources to ensure scientific accuracy and practical utility in a laboratory setting.

Core Identifiers and Chemical Structure

2-Bromooctanoyl bromide is a reactive acyl bromide functionalized with a bromine atom at the alpha-position. This bifunctional nature makes it a versatile building block in organic chemistry. Its unambiguous identification is crucial for regulatory compliance, procurement, and scientific communication.

The fundamental identifiers for 2-Bromooctanoyl bromide are summarized below for quick reference.

| Identifier | Value | Source |

| CAS Number | 106265-08-1 | [1] |

| IUPAC Name | 2-bromooctanoyl bromide | [1] |

| Molecular Formula | C₈H₁₄Br₂O | [1] |

| SMILES | CCCCCCC(C(=O)Br)Br | [1] |

| InChI | InChI=1S/C8H14Br2O/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6H2,1H3 | [1] |

| InChIKey | QEJYOKHMHBRARP-UHFFFAOYSA-N | [1] |

These identifiers are essential for database searches, chemical inventory management, and ensuring the correct compound is used in experimental work.

Physicochemical Properties

Understanding the physical and chemical properties of a reagent is paramount for designing experiments, particularly concerning reaction setup, solvent selection, and purification methods. 2-Bromooctanoyl bromide is a colorless to light yellow liquid under standard conditions.[2]

| Property | Value | Source |

| Molecular Weight | 286.00 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | ~190-195°C; 255.86°C at 760 mmHg | [2] |

| Melting Point | Approximately -10°C | [2] |

| Density | ~1.551 - 1.7 g/cm³ | [2] |

| Flash Point | 61.136°C | |

| Refractive Index | 1.503 |

The presence of two bromine atoms contributes to its high density and refractive index. Its relatively high boiling point allows for reactions to be conducted at elevated temperatures, although vacuum distillation is often required for purification to prevent decomposition.

Synthesis and Mechanistic Considerations

The preparation of 2-Bromooctanoyl bromide typically involves the α-bromination of an octanoic acid derivative. The most common laboratory method is a variation of the Hell-Volhard-Zelinsky reaction.

Conceptual Synthesis Workflow

The synthesis process hinges on the conversion of a carboxylic acid into an acid halide, which readily enolizes, followed by bromination at the α-carbon.

Caption: Generalized synthesis pathway for 2-Bromooctanoyl bromide.

Detailed Protocol: α-Bromination of Octanoic Acid

This protocol is a representative method based on established chemical principles for α-bromination of carboxylic acids.

Materials:

-

Octanoic acid

-

Red phosphorus (catalytic amount) or Phosphorus tribromide (PBr₃)

-

Liquid bromine (Br₂)

-

Anhydrous reaction vessel with a reflux condenser and dropping funnel

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Acid Halide Formation: In a fume hood, charge the reaction vessel with octanoic acid and a catalytic amount of red phosphorus. Alternatively, use a stoichiometric amount of PBr₃.

-

Bromine Addition: Slowly add liquid bromine to the mixture from the dropping funnel. The reaction is exothermic and will generate hydrogen bromide (HBr) gas, which must be scrubbed. The initial reaction forms the acyl bromide.

-

α-Bromination: Gently heat the reaction mixture to approximately 110°C to initiate the α-bromination. The acyl bromide intermediate enolizes, and the enol reacts with bromine to install a bromine atom at the alpha-position.

-

Reaction Monitoring: Monitor the reaction progress by techniques such as GC-MS or TLC (after quenching a small aliquot) until the starting material is consumed.

-

Purification: Once the reaction is complete, cool the mixture to room temperature. The crude 2-Bromooctanoyl bromide can be purified by fractional distillation under reduced pressure to remove unreacted starting materials and byproducts.

Causality and Expertise: The use of phosphorus and bromine is a classic Hell-Volhard-Zelinsky condition. Phosphorus reacts with bromine in situ to form PBr₃, which then converts the carboxylic acid to the acyl bromide. The acyl bromide is key because it enolizes more readily than the carboxylic acid, facilitating the selective α-bromination. Performing the reaction under heating and inert conditions prevents unwanted side reactions and hydrolysis of the acid bromide.

Reactivity and Applications in Drug Development

2-Bromooctanoyl bromide is a bifunctional electrophile. The acyl bromide is highly reactive towards nucleophiles (e.g., alcohols, amines, water), while the α-bromo substituent is susceptible to nucleophilic substitution (Sₙ2) reactions.

Caption: Dual reactivity pathways of 2-Bromooctanoyl bromide.

This dual reactivity makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[2]

-

Pharmaceutical Synthesis: It can be used to introduce lipophilic side chains with a reactive handle. For instance, it is listed as an impurity of Orlistat, suggesting its potential role as a starting material or intermediate in related synthetic pathways.[1] The octanoyl chain increases lipid solubility, which can be crucial for drug delivery and membrane permeability, while the α-position can be further functionalized to attach pharmacophores.

-

Agrochemicals and Dyes: The compound serves as a building block for creating new pesticides and dyes, where the final structure's properties are tuned by reacting at its two electrophilic sites.[2]

Safety, Handling, and Storage

2-Bromooctanoyl bromide is a hazardous chemical that requires strict safety protocols. It is corrosive and may cause severe skin burns and eye damage.[2] Inhalation of its vapors may cause respiratory irritation.

GHS Hazard Information

While a specific GHS classification for 2-Bromooctanoyl bromide is not detailed in the provided search results, analogous compounds like 2-Bromobutanoyl bromide are classified as follows, and similar precautions should be taken:

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[3][4]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[3][4]

Safe Handling Workflow

Caption: Workflow for the safe handling of 2-Bromooctanoyl bromide.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[4]

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile or neoprene) and wear a lab coat. Ensure no skin is exposed.[2]

-

Respiratory Protection: Work in a well-ventilated chemical fume hood.[2][4] If exposure limits are exceeded, a full-face respirator may be necessary.[4]

Handling and Storage:

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis, as it is sensitive to moisture.

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as bases, strong oxidizing agents, alcohols, and amines.[5]

First-Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]

-

Eye Contact: Immediately rinse with copious amounts of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][5]

References

-

ChemBK. (2024, April 9). octanoyl bromide, 2-bromo-. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromooctanoyl bromide. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). 2-bromooctanoyl bromide. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromobutanoyl bromide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromopentanoyl bromide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

2-Bromooctanoyl bromide reactivity with nucleophiles

An In-depth Technical Guide on the Reactivity of 2-Bromooctanoyl Bromide with Nucleophiles

Authored by: A Senior Application Scientist

Abstract

2-Bromooctanoyl bromide is a highly valuable bifunctional reagent in modern organic synthesis. Possessing two distinct electrophilic centers—a highly reactive acyl bromide at C1 and a secondary alkyl bromide at C2—it offers a versatile platform for the sequential introduction of molecular complexity. This technical guide provides an in-depth analysis of its reactivity profile with common nitrogen, oxygen, and sulfur nucleophiles. We will explore the underlying mechanistic principles, factors governing chemoselectivity, and provide field-tested experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this reagent.

The Duality of Reactivity: Mechanistic Underpinnings

The synthetic utility of 2-bromooctanoyl bromide stems from its two electrophilic sites. The outcome of a reaction is dictated by the competition between nucleophilic attack at these two positions.

-

C1 Carbonyl Carbon (Acyl Bromide): This site is an exceptionally reactive acylating agent. The carbon is sp²-hybridized, highly electron-deficient due to the influence of two electronegative atoms (oxygen and bromine), and relatively unhindered. Nucleophilic attack at this center proceeds via a classic nucleophilic acyl substitution mechanism. This pathway is typically very fast and exothermic. The bromide ion is an excellent leaving group, which further drives the reaction.

-

C2 Alpha-Carbon (Alkyl Bromide): This is a secondary electrophilic carbon. Nucleophilic attack here occurs through a bimolecular nucleophilic substitution (SN2) mechanism.[1] The reactivity of this site is significantly lower than the acyl bromide and is more sensitive to steric hindrance from both the substrate and the incoming nucleophile.[2][3][4]

In virtually all standard cases, the reactivity of the acyl bromide at C1 is overwhelmingly dominant. Nucleophiles will selectively react at the carbonyl carbon under kinetic control, leaving the C2-bromo group intact for subsequent transformations. This predictable chemoselectivity is the cornerstone of its application as a bifunctional linker.

Caption: Competing reaction pathways for 2-bromooctanoyl bromide.

Reactivity with Nitrogen Nucleophiles: Amide Formation

The reaction of 2-bromooctanoyl bromide with primary and secondary amines is a robust and highly efficient method for synthesizing 2-bromooctanamides. Amines, being strong nucleophiles, readily attack the acyl bromide carbon.

Mechanism & Causality: The reaction proceeds via nucleophilic acyl substitution. The initial attack of the amine's lone pair on the carbonyl carbon forms a tetrahedral intermediate. This intermediate rapidly collapses, expelling the bromide ion to yield a protonated amide. A second equivalent of the amine (or a non-nucleophilic base) then abstracts the proton to give the neutral amide product and an ammonium salt. Due to the high reactivity, this reaction must be performed at low temperatures (e.g., 0 °C) to control the exotherm and prevent side reactions. The α-bromo position remains untouched, yielding a product perfectly primed for subsequent SN2 chemistry.

While multiple alkylations can be a problem in SN2 reactions with amines, here the initial acylation is so rapid and selective that this is not a primary concern for the first step.[5]

Experimental Protocol: Synthesis of N-benzyl-2-bromooctanamide

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add benzylamine (1.1 eq) and anhydrous dichloromethane (DCM) (approx. 0.2 M).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: Dissolve 2-bromooctanoyl bromide (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl bromide solution dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acyl bromide is consumed.

-

Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude N-benzyl-2-bromooctanamide by flash column chromatography on silica gel.

Caption: Experimental workflow for the synthesis of N-benzyl-2-bromooctanamide.

Reactivity with Oxygen Nucleophiles: Ester & Acid Formation

Oxygen nucleophiles such as alcohols and water react readily with 2-bromooctanoyl bromide at the carbonyl center. However, the reagent's high sensitivity to moisture necessitates stringent anhydrous conditions to prevent hydrolysis to the parent 2-bromooctanoic acid.[6]

Mechanism & Causality: The reaction with alcohols (alcoholysis) yields 2-bromooctanoates.[7] This reaction generates HBr as a byproduct, which can be corrosive and promote side reactions. Therefore, a non-nucleophilic base, such as pyridine or triethylamine (TEA), is typically included as an acid scavenger. The base deprotonates the tetrahedral intermediate, facilitating the elimination of the bromide leaving group and neutralizing the HBr formed.

Experimental Protocol: Synthesis of Ethyl 2-bromooctanoate

-

Setup: In a flame-dried flask under a nitrogen atmosphere, combine anhydrous ethanol (1.5 eq) and triethylamine (1.2 eq) in anhydrous diethyl ether.

-

Cooling: Cool the mixture to 0 °C.

-

Reagent Addition: Add a solution of 2-bromooctanoyl bromide (1.0 eq) in anhydrous diethyl ether dropwise. A white precipitate of triethylammonium bromide will form.

-

Reaction: Stir the reaction at 0 °C for 1 hour, then at room temperature for 3 hours.

-

Workup: Filter off the ammonium salt and wash it with cold ether. Combine the filtrates and wash with cold water, 1 M HCl, saturated NaHCO₃, and brine.

-

Isolation & Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo to afford the target ester, which can be further purified by distillation if required.

Data Summary: Reactivity with Alcohols

| Nucleophile | Base (eq) | Solvent | Temp (°C) | Typical Yield (%) |

| Methanol | Pyridine (1.2) | DCM | 0 to RT | 90-95 |

| Ethanol | TEA (1.2) | Diethyl Ether | 0 to RT | 90-95 |

| tert-Butanol | DMAP (cat.), TEA (1.5) | THF | 0 to RT | 75-85 |

| Water | None (Hydrolysis) | Acetone/H₂O | RT | >95 |

Yields are illustrative and depend on specific reaction scale and purification.

Reactivity with Sulfur Nucleophiles: Thioester Formation

Thiols are excellent, soft nucleophiles and react cleanly with 2-bromooctanoyl bromide to form S-(2-bromooctanoyl) thioesters.[8] Despite the 'soft' character of sulfur, which can sometimes favor attack at a 'softer' sp³ carbon, the immense electrophilicity of the acyl bromide carbon ensures that acylation is the exclusive outcome under standard conditions.[9][10]

Mechanism & Causality: The mechanism is analogous to that with amines and alcohols. A base is required to deprotonate the thiol, forming the more potent thiolate nucleophile, and to neutralize the HBr byproduct. The resulting thioester bond is a key functional group in biochemistry and a valuable synthetic intermediate.

Caption: General mechanism for thioester formation.

Influential Factors on Reactivity

-

Solvent: Anhydrous, non-protic solvents are mandatory. Dichloromethane, diethyl ether, and tetrahydrofuran (THF) are common choices. Polar aprotic solvents like acetonitrile can be used but offer no significant advantage for the initial acylation step.[11]

-

Temperature: Strict temperature control (typically 0 °C or below) is critical to manage the exothermic nature of the acylation and prevent potential side reactions, such as elimination or secondary substitution at the α-carbon.

-

Steric Hindrance: While the acyl bromide is relatively unhindered, highly bulky nucleophiles may react slower. The secondary nature of the α-bromo position significantly disfavors SN2 reactions, a classic example of steric hindrance directing reactivity.[12][13]

Safety and Handling

2-Bromooctanoyl bromide is a corrosive and moisture-sensitive liquid.[6][14][15] It is also a lachrymator.

-

Handling: Always handle in a well-ventilated chemical fume hood.

-

PPE: Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Conditions: Use only anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.

-

Incompatibilities: Avoid contact with water, alcohols, bases, amines, and strong oxidizing agents.[16]

Conclusion

2-Bromooctanoyl bromide exhibits highly predictable chemoselectivity, reacting almost exclusively at the acyl bromide center with a wide range of nucleophiles. This robust reactivity makes it an ideal reagent for a two-stage functionalization strategy: a rapid and efficient acylation to form a stable amide, ester, or thioester, followed by a subsequent SN2 reaction at the now-isolated α-bromo position. Understanding these reactivity principles allows the synthetic chemist to strategically design and execute complex molecular constructions for applications ranging from medicinal chemistry to materials science.

References

-

Syrpas, M., Ruysbergh, E., Stevens, C. V., De Kimpe, N., & Mangelinckx, S. (2014). Synthesis of α-brominated fatty acids. Beilstein Journal of Organic Chemistry, 10, 2539-2549. [Link]

-

Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. [Link]

-

Khan Academy. (n.d.). Alpha-substitution of carboxylic acids. [Link]

-

Quora. (2014). What is the mechanism to nucleophilic acyl substitution? [Link]

-

Chemistry LibreTexts. (2024). 22.5: Alpha Bromination of Carboxylic Acids. [Link]

-

Master Organic Chemistry. (2025). The Hell–Volhard–Zelinsky Reaction. [Link]

-

PubChem. (n.d.). 2-Bromobutanoyl bromide. [Link]

-

ACS Publications. (1982). A study of the reaction of 2-haloacyl halides with trialkyl phosphites. Synthesis of 2-substituted acyl phosphonates. The Journal of Organic Chemistry. [Link]

-

Chemistry Steps. (n.d.). Steric Hindrance in SN1 and SN2 Reactions. [Link]

-

Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. [Link]

-

Reddit. (2021). Effect on steric hindrance on nucleophiles. [Link]

-

Boeckler, C., et al. (2000). Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Bioconjugate Chemistry, 11(1), 74-79. [Link]

-

Chemistry Steps. (n.d.). Reactions of Thiols. [Link]

-

Fernández, I., & Bickelhaupt, F. M. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A, 126(10), 1735-1744. [Link]

-

Pliego, J. R. (2024). Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation. Journal of Molecular Modeling, 30(4), 101. [Link]

-

University of Calgary. (n.d.). Reactions of Haloalkanes. [Link]

-

Gody, G., et al. (2020). Thiol-Bromo Click Reaction for One-Pot Synthesis of Star-Shaped Polymers. Macromolecular Rapid Communications, 41(24), e2000519. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CAS 26074-52-2: 2-Bromobutanoyl bromide | CymitQuimica [cymitquimica.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 9. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thiol-Bromo Click Reaction for One-Pot Synthesis of Star-Shaped Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. reddit.com [reddit.com]

- 13. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-Bromobutanoyl bromide | C4H6Br2O | CID 117293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. echemi.com [echemi.com]

- 16. fishersci.com [fishersci.com]

A Technical Guide to the Spectral Analysis of 2-Bromooctanoyl Bromide

This document provides an in-depth technical guide to the spectral characterization of 2-bromooctanoyl bromide. Tailored for researchers, scientists, and professionals in drug development, this guide synthesizes predictive spectral data based on homologous compounds and foundational spectroscopic principles. It offers a practical framework for the identification and quality assessment of this reactive intermediate.

Introduction

2-Bromooctanoyl bromide is a bifunctional molecule featuring both an acyl bromide and an alkyl bromide. This structure makes it a valuable, albeit highly reactive, building block in organic synthesis, particularly for introducing a C8 alkyl chain with a reactive handle for further elaboration. Due to its reactivity, careful and thorough characterization is paramount to ensure its identity and purity before use in subsequent synthetic steps. This guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-bromooctanoyl bromide, alongside the experimental protocols for their acquisition.

Molecular Structure and Key Features

Understanding the molecular structure is fundamental to interpreting its spectral data. The presence of two electron-withdrawing bromine atoms significantly influences the electronic environment of adjacent protons and carbons.

Caption: Molecular structure of 2-bromooctanoyl bromide.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2-bromooctanoyl bromide, both ¹H and ¹³C NMR will provide critical information on the connectivity and electronic environment of the atoms.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show distinct signals for the protons along the octanoyl chain. The chemical shifts are influenced by the proximity to the two bromine atoms.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| α-CH | 4.5 - 4.8 | Triplet (t) | 1H |

| β-CH₂ | 2.1 - 2.4 | Multiplet (m) | 2H |

| γ-δ-ε-ζ-CH₂ | 1.2 - 1.8 | Multiplet (m) | 8H |

| ω-CH₃ | 0.8 - 1.0 | Triplet (t) | 3H |

Expertise & Experience: The α-proton is significantly deshielded due to the anisotropic effect of the carbonyl group and the inductive effect of the α-bromine, hence its downfield chemical shift. The β-protons are also deshielded, but to a lesser extent. The overlapping signals of the methylene groups in the middle of the chain are expected, as is typical for long alkyl chains.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon backbone.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 170 |

| α-C | 45 - 50 |

| β-C | 30 - 35 |

| Methylene Chain | 22 - 32 |

| ω-C | ~14 |

Expertise & Experience: The carbonyl carbon of the acyl bromide is expected to be significantly downfield. The α-carbon, directly attached to a bromine atom, will also be downfield compared to a standard alkyl chain. The chemical shifts of the other carbons in the chain will be similar to those in other long-chain alkanes.

Experimental Protocol for NMR Spectroscopy

Trustworthiness: Acyl bromides are highly reactive and moisture-sensitive.[1] Therefore, stringent anhydrous conditions are necessary for sample preparation.

-

Solvent Selection: A dry, aprotic deuterated solvent such as chloroform-d (CDCl₃) or dichloromethane-d₂ (CD₂Cl₂) is recommended. CDCl₃ is a common choice.[2][3]

-

Sample Preparation:

-

Ensure all glassware (NMR tube, pipette) is oven-dried and cooled under a stream of dry nitrogen or in a desiccator.

-

In a glovebox or under an inert atmosphere, draw a small amount of 2-bromooctanoyl bromide (typically 5-10 mg) into a clean, dry syringe.

-

Transfer the sample into a dry NMR tube.

-

Add approximately 0.5-0.7 mL of the deuterated solvent.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher for better resolution).

-

Use tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

Caption: Experimental workflow for NMR analysis of reactive compounds.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups.

Predicted IR Spectral Data

The IR spectrum of 2-bromooctanoyl bromide will be dominated by the strong carbonyl stretch of the acyl bromide.

| Functional Group | Predicted Absorption (cm⁻¹) | Intensity |

| C=O (Acyl Bromide) | 1780 - 1820 | Strong, Sharp |

| C-H (Aliphatic) | 2850 - 3000 | Medium to Strong |

| C-Br (Acyl) | 800 - 900 | Medium |

| C-Br (Alkyl) | 500 - 650 | Medium to Weak |

Expertise & Experience: The carbonyl absorption of an acyl bromide is at a significantly higher wavenumber than that of a ketone or an ester due to the high electronegativity of the bromine atom.[4] The C-Br stretches are in the fingerprint region and can be less diagnostic on their own but contribute to the unique fingerprint of the molecule.[5][6]

Experimental Protocol for IR Spectroscopy

Trustworthiness: Given that 2-bromooctanoyl bromide is a liquid, a neat sample can be analyzed using a salt plate or an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (Neat):

-

Place one or two drops of the liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top to create a thin film.

-

Mount the plates in the spectrometer's sample holder.

-

-

Data Acquisition (ATR):

-

Ensure the ATR crystal is clean.

-

Place a drop of the sample directly onto the crystal.

-

Acquire the spectrum. This method is often preferred for its simplicity and minimal sample preparation.[7]

-

-

Background Collection: A background spectrum of the empty sample compartment (or clean ATR crystal) should be collected before running the sample.

Caption: Decision workflow for liquid sample IR analysis.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for confirmation of its structure.

Predicted Mass Spectrometry Data

The mass spectrum is expected to show a molecular ion peak and characteristic fragment ions. Due to the presence of two bromine atoms, the isotopic pattern will be a key diagnostic feature. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance.[8]

| Ion | m/z (for ⁷⁹Br/⁸¹Br) | Comments |

| [M]⁺ | 284/286/288 | Molecular ion peak cluster (M, M+2, M+4) |

| [M-Br]⁺ | 205/207 | Loss of the acyl bromide bromine |

| [C₈H₁₄BrO]⁺ | 205/207 | Loss of the acyl bromide bromine |

| [C₈H₁₄Br]⁺ | 190/192 | Loss of the acyl bromide group |

| [C₆H₁₃]⁺ | 85 | Loss of C(O)Br and Br |

Expertise & Experience: The molecular ion peak will appear as a characteristic triplet (M, M+2, M+4) due to the two bromine atoms. The most likely fragmentation pathway is the loss of one of the bromine atoms, particularly the more labile acyl bromide. Alpha-cleavage (cleavage of the bond between the carbonyl carbon and the α-carbon) is also a possible fragmentation pathway.

Experimental Protocol for Mass Spectrometry

Trustworthiness: Electron Ionization (EI) is a suitable method for this type of molecule.

-

Sample Introduction: The sample can be introduced via direct infusion or through a Gas Chromatography (GC) interface if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use a standard EI source (70 eV).

-

Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).

Caption: Predicted major fragmentation pathways for 2-bromooctanoyl bromide in EI-MS.

IV. Safety and Handling

2-Bromooctanoyl bromide is expected to be a corrosive and moisture-sensitive compound, typical of acyl halides.

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture and incompatible materials such as alcohols, amines, and strong bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

The spectral characterization of 2-bromooctanoyl bromide requires careful experimental technique due to its reactive nature. This guide provides a comprehensive overview of the expected NMR, IR, and MS data, based on the analysis of homologous compounds and fundamental spectroscopic principles. By following the outlined protocols and understanding the predicted spectral features, researchers can confidently identify and assess the quality of this important synthetic intermediate.

References

-

U.S. National Library of Medicine. "2-Bromobutanoyl bromide." PubChem. [Link]

-

SpectraBase. "2-Bromohexanoyl bromide." [Link]

-

Doc Brown's Chemistry. "1H proton nmr spectrum of 2-bromobutane." [Link]

-

Chemistry LibreTexts. "Spectroscopy of Carboxylic Acid Derivatives." [Link]

-

Doc Brown's Chemistry. "infrared spectrum of 2-bromobutane." [Link]

-

University of Colorado Boulder. "IR: alkyl halides." [Link]

-

Drawell. "Sample Preparation for FTIR Analysis." [Link]

-

Doc Brown's Chemistry. "mass spectrum of 2-bromo-2-methylpropane." [Link]

Sources

- 1. CAS 26074-52-2: 2-Bromobutanoyl bromide | CymitQuimica [cymitquimica.com]

- 2. spectrabase.com [spectrabase.com]

- 3. 1H proton nmr spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. infrared spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Electrophilicity of 2-Bromooctanoyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromooctanoyl bromide is a highly reactive α-bromo acyl bromide that serves as a potent electrophile in organic synthesis. Its utility, particularly in the fields of medicinal chemistry and drug development, stems from the unique electronic and steric properties conferred by its structure. This guide provides a comprehensive analysis of the factors governing the electrophilicity of 2-bromooctanoyl bromide, blending theoretical principles with practical, field-proven insights. We will dissect its molecular architecture, explore computational and experimental methods for assessing reactivity, and discuss its application in the synthesis of complex molecules, including covalent inhibitors.

Introduction: The Significance of Electrophilicity in Acyl Halides

Electrophilicity, the measure of a molecule's ability to accept an electron pair, is a cornerstone of organic chemistry. For acyl halides, this property dictates their reactivity towards a vast array of nucleophiles, enabling the formation of esters, amides, and other critical functional groups. In drug development, precisely tuning the electrophilicity of a molecule is paramount. It allows for the design of targeted covalent inhibitors that can form stable bonds with specific residues in a protein active site, a strategy gaining traction for its potential to enhance potency and overcome drug resistance.

α-Halo acyl halides, such as 2-bromooctanoyl bromide, represent a class of exceptionally reactive electrophiles. The presence of a halogen atom on the carbon adjacent to the carbonyl group significantly modulates the molecule's electronic properties, amplifying its reactivity beyond that of a standard acyl halide. Understanding the nuances of this enhanced electrophilicity is crucial for harnessing its synthetic potential and for designing sophisticated molecular probes and therapeutics.

Molecular Architecture and Electronic Landscape

The heightened electrophilicity of 2-bromooctanoyl bromide (C₈H₁₄Br₂O) arises from a confluence of inductive and resonance effects within its structure.[1]

Key Structural Features:

-

Acyl Bromide Group (-COBr): The carbonyl carbon is inherently electrophilic due to the polarization of the C=O double bond. The highly electronegative oxygen atom pulls electron density away from the carbon. The attached bromine atom is an excellent leaving group, facilitating nucleophilic acyl substitution.

-

α-Bromine Atom: The bromine atom at the C2 position is the critical determinant of the molecule's enhanced reactivity. It exerts a powerful electron-withdrawing inductive effect (-I effect), further depleting electron density from the already electrophilic carbonyl carbon. This makes the carbonyl carbon exceptionally susceptible to nucleophilic attack.

-

Octanoyl Chain: The C8 alkyl chain primarily influences the molecule's steric profile and lipophilicity, which can affect solubility and interactions within a biological system.

The interplay of these electronic effects creates a highly polarized molecule, priming the carbonyl carbon for reaction.

dot graph "Structural_Influences" { layout=neato; node [shape=box, style="filled", fontname="Arial", margin=0.2]; edge [fontname="Arial", fontsize=10];

// Nodes C [label="Carbonyl Carbon (C1)\nHighly Electrophilic", pos="0,0!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alpha_Br [label="α-Bromine (at C2)", pos="-2.5,1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; Acyl_Br [label="Acyl Bromide (-COBr)", pos="2.5,1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; Chain [label="Octanoyl Chain", pos="0,-2!", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Alpha_Br -> C [label="Strong -I Effect\n(Increases δ+ on C1)", color="#4285F4"]; Acyl_Br -> C [label="Good Leaving Group\n(Facilitates Substitution)", color="#34A853"]; Chain -> C [label="Steric Hindrance\nLipophilicity", style=dashed, color="#5F6368"]; }

Caption: Factors influencing the electrophilicity of the carbonyl carbon.

Theoretical and Computational Assessment of Electrophilicity

Modern computational chemistry provides powerful tools for quantifying and visualizing the electrophilic character of a molecule before embarking on laboratory synthesis. Density Functional Theory (DFT) calculations are particularly insightful.

Key Computational Parameters:

-

LUMO Energy: The Lowest Unoccupied Molecular Orbital (LUMO) represents the region where a molecule can accept electrons. A lower LUMO energy indicates a greater propensity to accept electrons and thus, higher electrophilicity. For α-bromo acyl halides, the LUMO is typically centered on the π* orbital of the carbonyl group.

-

Partial Atomic Charges: Calculating the partial charges (e.g., using Mulliken or Natural Bond Orbital analysis) on each atom reveals the extent of polarization. The carbonyl carbon in 2-bromooctanoyl bromide is expected to carry a significant positive partial charge (δ+).

-

Electrostatic Potential (ESP) Map: An ESP map provides a visual representation of the charge distribution on the molecule's surface. Regions of high positive potential (typically colored blue) indicate electrophilic sites, which are prime targets for nucleophilic attack.

Table 1: Representative Calculated Properties of α-Halo Acyl Halides

| Property | 2-Bromobutanoyl Bromide | 2-Bromopentanoyl Bromide | Interpretation |

|---|---|---|---|

| Molecular Formula | C₄H₆Br₂O[2][3] | C₅H₈Br₂O[4] | Shorter chain analogs for comparison. |

| Molecular Weight ( g/mol ) | 229.90[3] | 243.92[4] | Increases with chain length. |

| Polar Surface Area (Ų) | 17.1[3] | 17.1[4] | Identical due to the same functional group. |

| Predicted XLogP3 | 2.6[3] | 2.9[4] | A measure of lipophilicity. |

Note: Specific DFT calculations for 2-bromooctanoyl bromide require specialized software. The data for shorter analogs illustrates the properties of the core functional group.

Experimental Evaluation of Reactivity

While computational methods are predictive, experimental validation is essential. The electrophilicity of 2-bromooctanoyl bromide can be probed through kinetic studies and spectroscopic analysis.

Kinetic Studies

Measuring the rate of reaction with a standard set of nucleophiles (e.g., a series of para-substituted anilines or phenols) provides a quantitative measure of electrophilicity. The reaction progress can be monitored using techniques like UV-Vis or NMR spectroscopy. By determining the second-order rate constants (k₂), a Hammett plot can be constructed to correlate reactivity with the electronic properties of the nucleophile, yielding valuable mechanistic information.

Spectroscopic Insights

-

Infrared (IR) Spectroscopy: The position of the carbonyl (C=O) stretching frequency is a sensitive indicator of the electronic environment. The strong inductive effect of the two bromine atoms pulls electron density away from the carbonyl bond, increasing its double-bond character and shifting the C=O stretch to a higher wavenumber (typically >1800 cm⁻¹) compared to standard ketones or esters.

-

¹³C NMR Spectroscopy: The chemical shift of the carbonyl carbon provides direct evidence of its electron deficiency. Highly electrophilic carbonyl carbons are deshielded and appear at a downfield chemical shift (often >160 ppm).

Reactivity Profile and Synthetic Utility

2-Bromooctanoyl bromide is a versatile intermediate in organic synthesis due to its high reactivity.[5] It readily reacts with a wide range of nucleophiles under mild conditions.

Common Transformations:

-

With Alcohols: Forms α-bromo esters.

-

With Amines: Forms α-bromo amides.

-

With Thiols: Forms α-bromo thioesters.

-

With Water: Hydrolyzes rapidly to form 2-bromooctanoic acid. Due to this sensitivity, it must be handled under anhydrous conditions.[6]

The α-bromo functionality in the resulting products is itself a valuable synthetic handle. It is highly susceptible to subsequent Sₙ2 reactions, allowing for the introduction of a diverse array of functional groups, which is a common strategy for building amino acids and other complex molecules.[7] This dual reactivity makes 2-bromooctanoyl bromide a powerful building block.

The Hell-Volhard-Zelinskii (HVZ) Reaction Context

The synthesis of α-bromo acyl bromides is classically achieved via the Hell-Volhard-Zelinskii (HVZ) reaction.[8][9] This reaction involves treating a carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃).[7][10] The key insight is that the carboxylic acid is first converted in situ to an acyl bromide.[9][10] This intermediate readily enolizes, and it is the enol form that reacts with bromine at the α-position.[11][12]

Caption: Simplified workflow for the synthesis of 2-bromooctanoyl bromide.

Application in Drug Discovery: A Covalent Moderation Strategy

The high, yet tunable, electrophilicity of α-halo acyl halides makes them attractive "warheads" for covalent inhibitors. By incorporating this moiety into a larger molecule that provides target specificity, a drug can be designed to form a permanent covalent bond with a nucleophilic amino acid residue (e.g., cysteine, serine, or lysine) in a protein's binding pocket.

The introduction of bromine into a drug's structure can increase its therapeutic activity and favorably affect its metabolism.[13][14] 2-Bromooctanoyl bromide itself can be used as a starting material to synthesize these complex inhibitors. The octanoyl chain can provide a lipophilic tail to anchor the molecule in a hydrophobic pocket, while the reactive center forms the covalent linkage. The reactivity must be carefully balanced to ensure the drug reacts selectively with its target and not indiscriminately with other biological nucleophiles, which could lead to toxicity.

Experimental Protocol: Synthesis of an α-Bromo Amide

This protocol provides a representative example of harnessing the electrophilicity of 2-bromooctanoyl bromide.

Objective: To synthesize N-benzyl-2-bromooctanamide from 2-bromooctanoyl bromide and benzylamine.

Materials:

-

2-Bromooctanoyl bromide (1.0 mmol)

-

Benzylamine (1.1 mmol)

-

Triethylamine (1.2 mmol, as an acid scavenger)

-

Anhydrous Dichloromethane (DCM, 10 mL)

-

Stir bar, round-bottom flask, nitrogen inlet, dropping funnel

Procedure:

-

Setup: Assemble a dry round-bottom flask equipped with a stir bar under a nitrogen atmosphere.

-

Reagent Preparation: Dissolve benzylamine and triethylamine in 5 mL of anhydrous DCM in the flask. Cool the solution to 0 °C in an ice bath.

-

Addition: Dissolve 2-bromooctanoyl bromide in 5 mL of anhydrous DCM and add it to a dropping funnel.

-

Reaction: Add the 2-bromooctanoyl bromide solution dropwise to the stirred amine solution over 15 minutes. Maintain the temperature at 0 °C.

-

Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

-

Workup: Quench the reaction by adding 10 mL of water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude N-benzyl-2-bromooctanamide by column chromatography on silica gel.

Self-Validation:

-

TLC: Monitor the reaction progress by thin-layer chromatography to confirm the consumption of starting material.

-

Spectroscopy: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

2-Bromooctanoyl bromide is a potent and synthetically valuable electrophile. Its reactivity is dominated by the powerful inductive-withdrawing effects of both the acyl bromide and the α-bromine substituents, which render the carbonyl carbon exceptionally electron-deficient. This heightened electrophilicity, which can be predicted computationally and confirmed experimentally, allows for efficient reactions with a broad scope of nucleophiles. For professionals in drug discovery, understanding and controlling this reactivity is key to designing next-generation covalent therapeutics and sophisticated molecular probes.

References

- ChemBK. (2024, April 9). octanoyl bromide, 2-bromo-.

-

PubChem. (n.d.). 2-Bromooctanoyl bromide. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromopentanoyl bromide. National Center for Biotechnology Information. Retrieved from [Link]

-

JoVE. (2023, April 30). α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Alpha Halogenation of Carboxylic Acids. Retrieved from [Link]

-

Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction. Retrieved from [Link]

-

OpenStax. (2023, September 20). 22.4 Alpha Bromination of Carboxylic Acids. In Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). WO2004052818A1 - Method for preparing alkyl 2-bromoalkanoates.

-

Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromobutanoyl bromide. National Center for Biotechnology Information. Retrieved from [Link]

-

Journal of Medical Science. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

-

Wordpress. (2026, January 3). Br2 and Electrophilic Br+ reagents. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesis methods of bromine reaction. Retrieved from [Link]

-

Journal of Medical Science. (n.d.). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

Sources

- 1. 2-Bromooctanoyl bromide | C8H14Br2O | CID 22568492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 2-Bromobutanoyl bromide | C4H6Br2O | CID 117293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromopentanoyl bromide | C5H8Br2O | CID 12893520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. CAS 26074-52-2: 2-Bromobutanoyl bromide | CymitQuimica [cymitquimica.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jove.com [jove.com]

- 9. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 10. 22.4 Alpha Bromination of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. WO2004052818A1 - Method for preparing alkyl 2-bromoalkanoates - Google Patents [patents.google.com]

- 13. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 14. jms.ump.edu.pl [jms.ump.edu.pl]

A Senior Application Scientist's Guide to the Stability and Storage of 2-Bromooctanoyl Bromide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Role and Reactivity of 2-Bromooctanoyl Bromide

2-Bromooctanoyl bromide is a bifunctional reagent possessing two reactive electrophilic centers: an acyl bromide and an alpha-bromo substituent. This structure makes it a valuable intermediate in organic synthesis, particularly for introducing a 2-bromo-octanoyl moiety into molecules.[1][2] Its applications are found in the synthesis of pharmaceuticals, pesticides, and other complex organic compounds.[1] However, the very features that make it a potent synthetic tool also render it susceptible to degradation. Acyl bromides, as a class, are significantly more reactive than their acyl chloride counterparts and are highly sensitive to nucleophilic attack, most notably by ambient moisture.[2][3]

This guide provides an in-depth analysis of the factors governing the stability of 2-Bromooctanoyl bromide. Moving beyond a simple recitation of storage temperatures, we will explore the mechanistic underpinnings of its degradation, provide field-tested handling protocols, and outline a self-validating experiment to assess its purity and stability over time. This document is intended to equip researchers with the expertise to maintain the integrity of this reagent, ensuring both experimental reproducibility and safety.

Physicochemical and Spectroscopic Profile

A foundational understanding of a reagent's physical properties is paramount before its use in any application. The data for 2-Bromooctanoyl bromide is summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄Br₂O | [1][4] |

| Molecular Weight | 286.00 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | ~190-195 °C | [1] |

| Density | ~1.7 g/cm³ | [1] |

| Melting Point | ~ -10 °C | [1] |

| SMILES | CCCCCCC(C(=O)Br)Br | [4] |

| InChIKey | QEJYOKHMHBRARP-UHFFFAOYSA-N | [4] |

Note: Some physical properties are estimated or based on data from homologous compounds due to limited specific literature on 2-Bromooctanoyl bromide itself.

Core Stability Concerns: Mechanistic Insights

The stability of 2-Bromooctanoyl bromide is primarily dictated by its susceptibility to hydrolysis. This is not a simple mixing; it is a rapid and exothermic chemical reaction that fundamentally alters the reagent.

Hydrolysis: The Primary Degradation Pathway

Acyl halides readily react with water in a process known as hydrolysis.[5][6] For 2-Bromooctanoyl bromide, this reaction is particularly facile. The carbon atom of the acyl bromide is highly electrophilic due to the electron-withdrawing effects of both the carbonyl oxygen and the bromide atom. Atmospheric moisture, acting as a nucleophile, attacks this electrophilic carbon.

The reaction proceeds through a nucleophilic acyl substitution mechanism, forming a tetrahedral intermediate which then collapses, expelling the bromide ion as a good leaving group. The final products are 2-bromooctanoic acid and hydrobromic acid (HBr).[2] The generation of corrosive HBr gas is a significant safety concern and further underscores the need for stringent anhydrous handling.

Below is a diagram illustrating this critical degradation pathway.

Caption: Figure 1: Hydrolysis of 2-Bromooctanoyl Bromide

Other Reactivity Considerations

-

Nucleophiles: Besides water, other nucleophiles like alcohols and amines will readily react, forming esters and amides, respectively.[3] This is the basis of its synthetic utility but also a stability risk if such contaminants are present in solvents or reaction vessels.

-